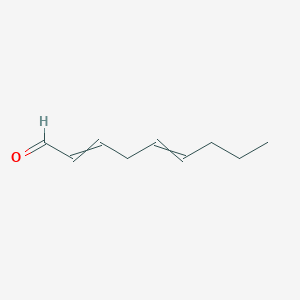
Nona-2,5-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,5-dienal is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a nine-carbon chain with two double bonds located at the second and fifth positions. This compound is known for its distinct aroma and is often found in various natural sources, including certain types of plants and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,5-dienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of polyunsaturated fatty acids. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Nona-2,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert it into saturated aldehydes or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or epoxides.
Reduction: Yields saturated aldehydes or alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nona-2,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have shown its role in plant defense mechanisms and its presence in certain pheromones.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of nona-2,5-dienal involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Nona-2,4-dienal: Another medium-chain fatty acid with double bonds at the second and fourth positions.
Nona-2,6-dienal: Similar structure but with double bonds at the second and sixth positions.
Nona-2,4,6-trienal: Contains three double bonds at the second, fourth, and sixth positions.
Uniqueness
Nona-2,5-dienal is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its specific aroma and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry.
Properties
CAS No. |
138558-80-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
RCVGYIQDISIYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
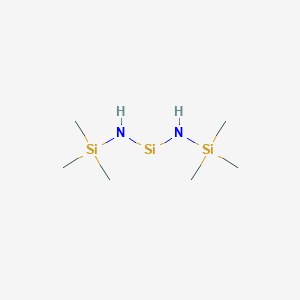
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
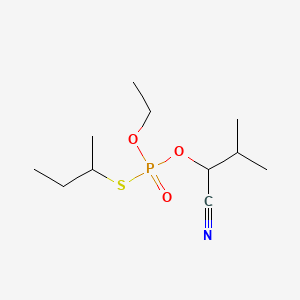
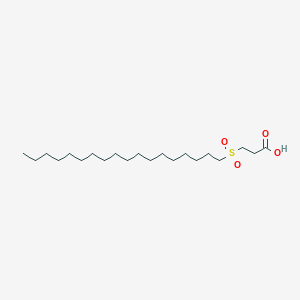
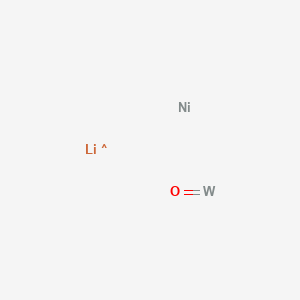
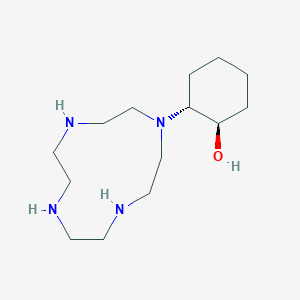
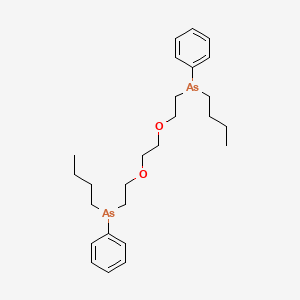
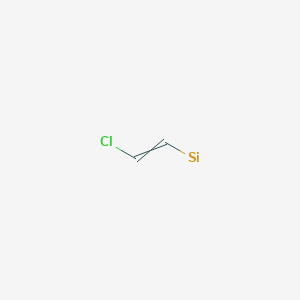
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
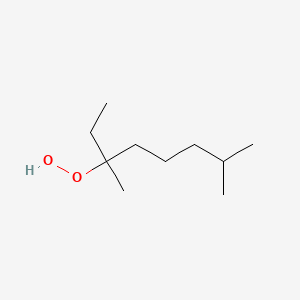
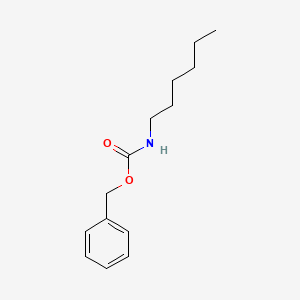

![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
